Tetradecyl hydrogen fumarate
Description
Overview of Fumarate (B1241708) Esters in Chemical and Biological Research
Fumaric acid esters (FAEs) are a class of compounds derived from fumaric acid, a naturally occurring dicarboxylic acid. metwarebio.comknowde.com Fumaric acid itself is an intermediate in the citric acid cycle, a fundamental metabolic pathway for energy production in cells. knowde.comwikipedia.org While fumaric acid has applications as a food acidulant, its ester derivatives have garnered significant attention for their biological activities. metwarebio.comdermnetnz.org
FAEs, such as dimethyl fumarate (DMF) and monoethyl fumarate (MEF), are known for their immunomodulatory, anti-inflammatory, and anti-oxidative properties. mdpi.comnih.gov These properties have led to their successful application in the treatment of conditions like psoriasis and relapsing-remitting multiple sclerosis. metwarebio.commdpi.com The mechanism of action for FAEs is complex, involving the modulation of key cellular signaling pathways such as the nuclear factor-kappa B (NF-κB) and the nuclear factor (erythroid-derived 2)-like 2 (Nrf2) pathways. metwarebio.comnih.gov
The chemical structure of FAEs, particularly the α,β-unsaturated carbonyl group, is crucial for their biological activity. This feature allows them to interact with cellular components, including the modification of cysteine residues on proteins like Keap1, which is a key regulator of the Nrf2 pathway. researchgate.net Research into various FAEs continues to uncover a broad range of potential therapeutic applications. mdpi.com
Rationale for Investigating Long-Chain Alkyl Fumarate Monoesters
The investigation into long-chain alkyl fumarate monoesters, such as tetradecyl hydrogen fumarate, is driven by the desire to modify and potentially enhance the physicochemical and biological properties of fumarate-based compounds. The introduction of a long alkyl chain, in this case, a 14-carbon chain (tetradecyl), significantly increases the lipophilicity of the molecule. ontosight.ai
This increased lipophilicity can lead to several advantageous properties in a research and development context:
Enhanced Membrane Permeability: The lipid-loving nature of the long alkyl chain may facilitate easier passage through biological membranes, potentially improving bioavailability and tissue distribution. ontosight.ai
Modified Formulation Characteristics: The amphiphilic nature of these monoesters, possessing both a hydrophilic fumarate head and a hydrophobic alkyl tail, makes them interesting candidates for various formulation strategies, including their potential use in cosmetics for skin hydration and protection. ontosight.ai
Altered Biological Activity: The length of the alkyl chain can influence the interaction of the molecule with biological targets, potentially leading to altered or novel biological activities. Studies on other long-chain esters have shown that chain length can affect properties like biodegradability and interaction with cellular systems. researchgate.net
The synthesis of such monoesters is typically achieved through the esterification of fumaric acid or its anhydride (B1165640) with the corresponding long-chain alcohol. researchgate.net The specific properties of this compound, including its molecular formula (C18H32O4) and molar mass (312.444 g/mol ), are central to its characterization and the prediction of its behavior in chemical and biological systems. chembk.com
Historical Context of Fumarate Chemistry and Bioactivity Studies
The history of fumaric acid dates back to its initial isolation from the plant Fumaria officinalis. knowde.comresearchgate.net Its chemical structure as a trans-butenedioic acid was established in the 19th century. metwarebio.com For many years, its primary commercial use was in the food industry as an acidulant. knowde.comwikipedia.org
The exploration of the biological activities of fumaric acid esters began in the mid-20th century. In the late 1950s, the German chemist Schweckendiek pioneered the use of FAEs for the treatment of psoriasis. dermnetnz.org This early work was based on the hypothesis that psoriasis might be linked to a metabolic defect in the citric acid cycle. dermnetnz.org While this initial hypothesis about the Krebs cycle was later refined, it opened the door to decades of research into the therapeutic potential of FAEs. dermnetnz.org
Subsequent research has moved beyond the initial metabolic theory to uncover the complex immunomodulatory effects of FAEs. nih.gov The development of standardized oral formulations, such as those containing dimethyl fumarate, marked a significant milestone in the clinical application of these compounds for autoimmune diseases. dermnetnz.orgmdpi.com The ongoing investigation of new fumarate derivatives, including long-chain monoesters like this compound, represents the continuation of this historical trajectory, aiming to develop novel molecules with tailored properties for a range of scientific and potential therapeutic applications. ontosight.ai
Data Tables
Table 1: Chemical Identity of this compound
| Identifier | Value |
| Chemical Name | This compound |
| CAS Number | 45267-59-2 chembk.com |
| Molecular Formula | C18H32O4 chembk.com |
| Molar Mass | 312.444 g/mol chembk.com |
Properties
CAS No. |
45267-59-2 |
|---|---|
Molecular Formula |
C18H32O4 |
Molecular Weight |
312.4 g/mol |
IUPAC Name |
(E)-4-oxo-4-tetradecoxybut-2-enoic acid |
InChI |
InChI=1S/C18H32O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-16-22-18(21)15-14-17(19)20/h14-15H,2-13,16H2,1H3,(H,19,20)/b15-14+ |
InChI Key |
DQHWXDMKGYBSRD-CCEZHUSRSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCOC(=O)/C=C/C(=O)O |
Canonical SMILES |
CCCCCCCCCCCCCCOC(=O)C=CC(=O)O |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of Tetradecyl Hydrogen Fumarate
Strategies for Monoester Synthesis of Fumaric Acid
The formation of a monoester from a dicarboxylic acid like fumaric acid requires precise control to prevent the reaction from proceeding to the diester. Several effective strategies have been developed to synthesize these valuable chemical intermediates.
Direct partial esterification is a straightforward approach for synthesizing tetradecyl hydrogen fumarate (B1241708). This method involves the reaction of fumaric acid with tetradecyl alcohol, typically in the presence of an acid catalyst. The core principle is to control the stoichiometry of the reactants, usually by using an excess of fumaric acid relative to the alcohol, to statistically favor the formation of the monoester.
The reaction is an equilibrium process, and to drive it towards the product, the removal of water is essential. The high boiling point of tetradecyl alcohol allows for reaction temperatures that facilitate the removal of water through azeotropic distillation or by carrying out the reaction under vacuum. However, a significant challenge in this method is the low solubility of fumaric acid in many organic solvents, which can lead to slow reaction rates. google.com The reaction mixture often contains unreacted fumaric acid, the desired monoester, and the diester byproduct (ditetradecyl fumarate), necessitating purification steps such as filtration and recrystallization to isolate the tetradecyl hydrogen fumarate.
An alternative and often more efficient route to producing fumaric acid monoesters is through the isomerization of the corresponding maleic acid monoester. google.comgoogle.com This two-step process begins with the synthesis of tetradecyl hydrogen maleate (B1232345), which is readily formed by the reaction of maleic anhydride (B1165640) with tetradecyl alcohol. The ring-opening of the cyclic anhydride by the alcohol is a facile reaction that proceeds cleanly to the maleate monoester.
The second step involves the cis-trans isomerization of the tetradecyl hydrogen maleate to the thermodynamically more stable trans-isomer, this compound. creative-proteomics.com This rearrangement is typically achieved by heating the maleate monoester in the presence of a suitable isomerization catalyst. google.comgoogle.com This method is often preferred because it avoids the direct use of the poorly soluble fumaric acid and can lead to higher yields of the desired fumarate monoester. google.com The process can be conducted thermally at temperatures between 180 to 280°C or with catalysts at lower temperatures. google.com
Table 1: Comparison of Monoester Synthesis Strategies
| Strategy | Starting Materials | Key Process Steps | Advantages | Challenges |
|---|---|---|---|---|
| Partial Esterification | Fumaric Acid, Tetradecyl Alcohol | Stoichiometric control, water removal | Direct, one-step process | Low solubility of fumaric acid, formation of diester byproducts, difficult separation |
| Isomerization | Maleic Anhydride, Tetradecyl Alcohol | Ring-opening to form maleate monoester, catalyzed cis-trans isomerization | High yield, avoids handling insoluble fumaric acid, cleaner reaction | Two-step process, requires isomerization catalyst |
While the direct reaction of tetradecylamine (B48621) with fumaric acid would form an amide rather than an ester, amines can play a crucial role in synthetic pathways leading to fumarate esters. Amines, such as triethylamine (B128534), morpholine, and piperidine, can function as catalysts in the isomerization of maleic acid monoesters to fumaric acid monoesters. google.comgoogle.com The mechanism involves a nucleophilic addition of the amine across the double bond of the maleate (a Michael-type addition), which facilitates rotation around the single bond, followed by elimination of the amine to yield the more stable fumarate structure. youtube.com
In this context, while tetradecylamine is not a direct precursor to the ester group, it could potentially be used as a catalytic agent. The long alkyl chain might influence its solubility and catalytic activity in specific solvent systems. The primary reaction remains the conversion of a pre-formed maleate monoester, with the amine acting to lower the activation energy for the cis-to-trans conversion.
Optimization of Reaction Conditions for this compound Synthesis
Achieving high efficiency and selectivity in the synthesis of this compound is highly dependent on the reaction conditions. The choice of catalyst and solvent system are critical parameters that must be carefully engineered.
Catalysts are essential for promoting both the direct esterification of fumaric acid and, more commonly, the isomerization of maleate monoesters.
For direct esterification, strong acid catalysts are typically employed. These can include mineral acids like sulfuric acid or organic acids such as p-toluenesulfonic acid. However, the use of strong acids can sometimes lead to side reactions, and heterogeneous acid catalysts like Amberlyst-15 are also utilized to simplify product purification. researchgate.netaiche.org
In the more prevalent isomerization route, a wide variety of cis-trans catalysts are effective. These catalysts facilitate the conversion of the maleate monoester to the fumarate monoester, often at temperatures between 100°C and 220°C. google.comgoogle.com Iodine is a particularly preferred and effective catalyst for this transformation. google.comgoogle.com Other catalyst systems have also been documented, showcasing the breadth of options available for process optimization. Zwitterionic organocatalysts have also been shown to be effective in catalyzing the isomerization of maleic acid diesters, a principle that could be applicable to monoester synthesis. researchgate.netorganic-chemistry.org
Table 2: Catalyst Systems for Fumarate Monoester Synthesis via Isomerization
| Catalyst Class | Specific Examples |
|---|---|
| Halogens | Iodine, Bromine, Chlorine google.com |
| Acids | Hydrohalic acids, p-toluenesulfonic acid google.com |
| Acid Halides | Acetyl chloride, Benzenesulfochloride google.com |
| Lewis Acids | Titanium tetrachloride, Boron trifluoride google.com |
| Amines & Salts | Triethylamine, Morpholine, Piperidine, Aniline, Ammonium (B1175870) chloride google.comgoogle.com |
| Phosphorus Compounds | Triethyl phosphite, Triphenylphosphine google.com |
| Other | Thiourea google.com |
The reaction environment significantly impacts the synthesis of this compound. The choice of solvent can influence reactant solubility, reaction rates, and the ease of product isolation. The synthesis can be performed either in a melt of the reactants or in a solution with an appropriate solvent. google.comgoogle.com
Ideal solvents for this process should be inert under the reaction conditions. High-boiling aromatic compounds are often used, as they can withstand the temperatures required for esterification and isomerization and can facilitate the removal of water via azeotropic distillation. google.comgoogle.com Examples of solvents used in the synthesis of similar fumarate monoesters include technical mixtures of alkylaromatic compounds, toluene, and cyclohexane. google.comgoogle.com
Studies on acid-catalyzed esterification have shown that nonpolar solvents like toluene can significantly increase reaction rates compared to polar solvents such as tetrahydrofuran (THF). aiche.org This effect is attributed to differences in the solvation of intermediates and transition states. Therefore, for the synthesis of this compound, a nonpolar, high-boiling solvent would likely be optimal to enhance the reaction rate and aid in water removal, thereby shifting the equilibrium toward the desired monoester product.
Control of Stereochemistry in Fumarate Ester Synthesis
The defining characteristic of a fumarate ester is the trans (or E) configuration of the carbon-carbon double bond, which distinguishes it from its cis (or Z) isomer, the maleate ester. Control of this stereochemistry is paramount in the synthesis of this compound and is typically achieved through two primary strategies: direct synthesis from a trans-configured precursor or isomerization of a cis-isomer.
Direct Synthesis from Fumaric Acid: The most straightforward method to ensure the desired trans stereochemistry is to begin with a starting material that already possesses it. Fumaric acid is the stable trans-isomer of butenedioic acid. Standard esterification reactions, such as the Fischer esterification where the acid is reacted with an alcohol (1-tetradecanol) in the presence of an acid catalyst, will retain the stereochemistry of the double bond. The reaction equilibrium can be driven towards the product by removing water as it forms.
Isomerization of Maleate Esters: An alternative route involves the synthesis of the corresponding maleate ester followed by isomerization to the more thermodynamically stable fumarate. This transformation can be catalyzed by various means:
Acid Catalysis: Strong acids can facilitate the rotation around the carbon-carbon single bond of a protonated intermediate, leading to the trans isomer.
Nucleophilic Catalysis: Nucleophiles, such as amines, can add reversibly to the double bond in a Michael addition reaction. The subsequent elimination of the nucleophile can result in the formation of either the cis or trans isomer, but the equilibrium will favor the more stable fumarate. researchgate.net
Photochemical Isomerization: In some cases, ultraviolet light can be used to induce isomerization, though this is less common in preparative scale synthesis.
The choice of method depends on the specific substrate and desired purity. For long-chain esters like this compound, direct synthesis from fumaric acid or its anhydride is often the most efficient approach.
| Method | Catalyst/Reagent | Key Principle | Stereochemical Outcome |
| Direct Esterification | Acid (e.g., H₂SO₄) | Reaction with a trans precursor | Retention of trans (E) geometry |
| Isomerization | Amines, Lewis Acids | Reversible nucleophilic addition | Conversion of cis (Z) to trans (E) |
| Isomerization | Strong Acid | Protonation and bond rotation | Conversion of cis (Z) to trans (E) |
Purification and Isolation Methodologies for this compound
The purification of this compound requires methods that can effectively separate the desired monoester from starting materials (fumaric acid, 1-tetradecanol), the corresponding diester (ditetradecyl fumarate), and any residual catalysts or solvents. The long, nonpolar tetradecyl chain imparts distinct physical properties that guide the choice of purification technique.
Crystallization: Due to its long alkyl chain, this compound is expected to be a solid or waxy substance at room temperature. Recrystallization is a highly effective method for its purification. The choice of solvent is critical; an ideal solvent will dissolve the compound at an elevated temperature but not at lower temperatures, while impurities remain soluble. A solvent system of varying polarity, such as ethanol/water or hexane/ethyl acetate, might be employed to achieve optimal separation.
Chromatographic Techniques:
Column Chromatography: Silica gel chromatography is a standard method for purifying esters. A solvent gradient, typically starting with a nonpolar solvent (like hexane) and gradually increasing the proportion of a more polar solvent (like ethyl acetate), can effectively separate the nonpolar diester, the moderately polar monoester, and the highly polar fumaric acid.
Preparative High-Performance Liquid Chromatography (HPLC): For achieving very high purity, reversed-phase HPLC can be used. In this technique, the stationary phase is nonpolar, and a polar mobile phase is used. The elution order would be reversed compared to normal-phase chromatography, with fumaric acid eluting first, followed by the monoester and then the diester.
Distillation: While vacuum distillation is often used for purifying smaller, volatile esters, it is generally unsuitable for a large molecule like this compound due to its high boiling point and potential for thermal degradation. However, a related technique has been described for the purification of fumarate esters where residual malic acid ester impurities are first acylated and then removed by distillation, yielding a high-purity fumarate ester. google.com
Design and Synthesis of Mechanistic Probes and Derivatives of this compound
To investigate the biological mechanisms of action and explore structure-activity relationships, various derivatives and analogs of this compound can be designed and synthesized.
Structure-Activity Relationship (SAR) Strategies for Fumarate Esters
The biological activity of fumaric acid esters (FAEs) is largely attributed to the electrophilic nature of the α,β-unsaturated carbonyl system. mdpi.com The primary active metabolite of many FAEs is the corresponding monoester, such as monomethyl fumarate (MMF). nih.gov SAR studies focus on how modifications to the molecular structure impact this reactivity and other properties like cell permeability and metabolic stability.
Key Structural Features for Activity:
The Fumarate Moiety: The carbon-carbon double bond is a Michael acceptor, making it susceptible to nucleophilic attack by cysteine residues in proteins. This reactivity is central to its proposed mechanism of action, which involves the modulation of cellular pathways like the Nrf2 antioxidant response. mdpi.com
The Ester Group: The ester group itself is primarily a pro-drug feature. Diesters like dimethyl fumarate (DMF) are more cell-permeable than the corresponding monoesters or fumaric acid itself. nih.govnih.gov Inside the cell or in the gut, these esters are rapidly hydrolyzed by esterases to the active monoester form. researchgate.net The length and branching of the alkyl chain can influence the rate of hydrolysis, bioavailability, and lipophilicity.
The general SAR for FAEs suggests that the core fumarate structure is essential for the characteristic biological effects, while the ester side chains can be modified to fine-tune pharmacokinetic properties.
| Molecular Feature | Role in Activity | Potential Modifications |
| α,β-Unsaturated System | Michael acceptor, reacts with cellular nucleophiles | Introduction of electron-withdrawing/donating groups to tune reactivity |
| Ester Linkage | Pro-drug functionality, hydrolysis to active monoester | Varying alkyl chain length and branching to alter lipophilicity and hydrolysis rate |
| Alkyl Chain (Tetradecyl) | Governs lipophilicity, membrane permeability, and solubility | Synthesis of analogs with shorter, longer, or branched alkyl chains |
Synthetic Routes to Analogs with Modified Alkyl Chains or Fumarate Moieties
The synthesis of analogs provides crucial tools for probing SAR and developing novel compounds.
Analogs with Modified Alkyl Chains: Creating analogs with different alkyl chains is synthetically straightforward. The standard esterification reaction of fumaric acid or its anhydride can be performed with a variety of alcohols. By replacing 1-tetradecanol (B3432657) with other long-chain alcohols (e.g., dodecanol, hexadecanol, or branched-chain alcohols), a library of mono- and di-alkyl fumarates can be generated. This allows for a systematic investigation of how chain length and structure affect the compound's physical and biological properties. The bimolecular nucleophilic substitution (SN2) reaction between an activated fumarate and an alkyl bromide can also be employed to introduce different alkyl groups. nih.gov
Analogs with Modified Fumarate Moieties: Modifying the central fumarate core is a more complex synthetic challenge but offers deeper insights into the mechanism of action.
Substitution on the Double Bond: Introducing substituents on the double bond (e.g., methyl groups to create a mesaconate structure) can alter its steric and electronic properties, thereby modulating its reactivity as a Michael acceptor.
Replacement of the Carboxyl Group: One or both of the carboxylic acid groups could be replaced with other functional groups, such as amides or sulfonamides, to investigate the importance of the carboxylate in receptor binding or metabolic processing. This would typically involve synthesizing a modified butenedioic acid precursor before esterification.
Bioisosteric Replacement: The entire fumarate moiety could be replaced with a bioisostere—a different chemical group that produces a similar biological response. This advanced strategy aims to improve properties like metabolic stability or reduce off-target effects while retaining the desired activity.
These synthetic strategies enable the creation of a diverse range of molecular probes to dissect the chemical biology of this compound and related compounds.
Advanced Analytical Characterization Techniques for Structural Elucidation and Purity Assessment of Tetradecyl Hydrogen Fumarate
Spectroscopic Methodologies
Spectroscopic methods are indispensable for the structural elucidation of Tetradecyl Hydrogen Fumarate (B1241708). They provide detailed information about the molecular framework, connectivity of atoms, and the presence of specific functional groups.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural confirmation of organic molecules like Tetradecyl Hydrogen Fumarate. Both ¹H NMR and ¹³C NMR provide critical data on the chemical environment of the hydrogen and carbon atoms, respectively. rsc.org
¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the different types of protons in the molecule. The vinyl protons of the fumarate moiety are particularly characteristic, appearing as two distinct doublets due to their trans-relationship. The protons of the long tetradecyl alkyl chain will appear as a series of multiplets, with the terminal methyl group showing a characteristic triplet. The protons on the carbon adjacent to the ester oxygen will be shifted downfield.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information, showing signals for each unique carbon atom. Key signals include those for the carbonyl carbons of the ester and carboxylic acid groups, the olefinic carbons of the C=C double bond, and the carbons of the tetradecyl chain. researchgate.net The chemical shifts of these carbons confirm the presence and connectivity of the major structural components.
Advanced 2D NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), can further be employed to establish proton-proton and proton-carbon correlations, respectively, providing definitive confirmation of the assigned structure.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |
| Carboxylic Acid (COOH) | ~12-13 | ~165-170 |
| Ester Carbonyl (C=O) | - | ~164-166 |
| Vinylic Protons (-CH=CH-) | ~6.8-7.0 (2H, d) | ~133-135 |
| Methylene group adjacent to ester oxygen (-O-CH₂-) | ~4.2 (2H, t) | ~65-67 |
| Methylene chain of tetradecyl group (-(CH₂)₁₂-) | ~1.2-1.6 (24H, m) | ~22-32 |
| Terminal methyl group (-CH₃) | ~0.9 (3H, t) | ~14 |
Mass Spectrometry (MS) Approaches for Molecular Weight and Fragment Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, MS also provides valuable structural information through the analysis of fragmentation patterns. youtube.com
Common ionization techniques suitable for this molecule include Electrospray Ionization (ESI), which is a soft ionization method ideal for polar molecules, and Electron Ionization (EI). ESI-MS would likely show a prominent pseudomolecular ion, such as [M-H]⁻ in negative ion mode or [M+H]⁺ in positive ion mode, which allows for accurate molecular weight determination.
Under EI conditions, the molecule undergoes fragmentation, providing a characteristic pattern that can be used for structural confirmation. nih.gov Key fragmentation pathways would involve the cleavage of the ester bond and fragmentation along the alkyl chain. youtube.com
Table 2: Expected Mass Spectrometry Fragments for this compound
| m/z Value (Nominal) | Proposed Fragment Identity | Fragmentation Pathway |
| 326 | [M]⁺˙ | Molecular Ion |
| 311 | [M - CH₃]⁺ | Loss of a terminal methyl group |
| 197 | [C₁₄H₂₉O]⁺ | Cleavage yielding the tetradecyloxy fragment |
| 115 | [C₄H₃O₄]⁺ | Fumaric acid fragment (loss of tetradecyl group) |
| 57, 43, 29 | [C₄H₉]⁺, [C₃H₇]⁺, [C₂H₅]⁺ | Characteristic alkyl chain fragments |
Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. nih.govnih.gov These techniques are rapid, non-destructive, and provide a molecular fingerprint of the compound. d-nb.infojuniperpublishers.com
FTIR Spectroscopy: The FTIR spectrum of this compound is expected to show strong absorption bands corresponding to the O-H stretch of the carboxylic acid, the C=O stretches of both the ester and carboxylic acid, the C=C stretch of the alkene, and the C-H stretches of the long alkyl chain. doaj.org
Raman Spectroscopy: Raman spectroscopy provides complementary information. researchgate.net While the C=O stretch is visible, the C=C double bond of the fumarate moiety typically gives a strong Raman signal. mdpi.comresearchgate.net The symmetric C-H stretching vibrations of the alkyl chain are also readily observed. mdpi.com
Table 3: Key Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | FTIR Wavenumber (cm⁻¹) | Raman Wavenumber (cm⁻¹) |
| Carboxylic Acid (-OH) | O-H Stretch (broad) | 3300 - 2500 | Weak |
| Ester (-C=O) | C=O Stretch | ~1720 - 1740 | Moderate |
| Carboxylic Acid (-C=O) | C=O Stretch | ~1680 - 1710 | Moderate |
| Alkene (-C=C-) | C=C Stretch | ~1640 - 1660 | Strong |
| Alkyl Chain (-CH₂-, -CH₃) | C-H Stretch | 2850 - 2960 | Strong |
| Ester (-C-O-) | C-O Stretch | 1150 - 1300 | Weak |
Chromatographic Separation and Purity Analysis
Chromatographic techniques are essential for separating this compound from impurities and by-products, thereby allowing for accurate purity assessment.
High-Performance Liquid Chromatography (HPLC) Method Development
High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity of non-volatile compounds like this compound. Developing a robust HPLC method involves the systematic optimization of several parameters to achieve adequate separation of the main compound from any potential impurities. thermofisher.comyoutube.com
A reversed-phase HPLC (RP-HPLC) method is typically most suitable for a molecule with a long alkyl chain. mdpi.comnih.gov This approach utilizes a nonpolar stationary phase and a polar mobile phase.
Method Development Steps:
Column Selection: A C18 (octadecylsilane) column is a common first choice, providing strong hydrophobic retention for the tetradecyl chain. libretexts.org
Mobile Phase Selection: A gradient elution using a mixture of an aqueous solvent (often with a pH modifier like formic acid to suppress ionization of the carboxylic acid) and an organic solvent like acetonitrile (B52724) or methanol (B129727) is typically employed. sigmaaldrich.com The gradient allows for the effective elution of compounds with varying polarities.
Detector Selection: A UV detector is suitable for this compound due to the presence of the carbon-carbon double bond in the fumarate moiety, which absorbs UV light.
Optimization: Parameters such as gradient slope, flow rate, and column temperature are fine-tuned to achieve optimal resolution between the main peak and potential impurities, such as unreacted fumaric acid, tetradecanol (B45765), or the corresponding diester, ditetradecyl fumarate. chromatographyonline.com
Table 4: Typical RP-HPLC Method Parameters for Purity Analysis
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 50% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
Gas Chromatography (GC) for Volatile By-product and Purity Analysis
Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile and semi-volatile compounds. longdom.orgcornerstoneanalytical.com While this compound itself has low volatility due to its high molecular weight and polar carboxylic acid group, GC is highly effective for quantifying volatile impurities that may be present from its synthesis, such as residual starting materials like tetradecanol. amazonaws.com
To analyze this compound directly by GC, a derivatization step is necessary to increase its volatility and thermal stability. researchgate.netresearchgate.net This typically involves converting the polar carboxylic acid group into a less polar ester or a silyl (B83357) ether. gcms.czcolostate.edu
Derivatization Process:
Esterification: Reaction with an alkylating agent (e.g., using BF₃ in methanol) to form the corresponding methyl ester.
Silylation: Reaction with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to convert the acidic proton into a trimethylsilyl (B98337) (TMS) group. researchgate.net
Once derivatized, the compound can be analyzed using a standard GC system, often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). The GC method would involve optimizing the temperature program to ensure separation from other components in the sample mixture. youtube.com
Table 5: Illustrative GC Method Parameters for Derivatized this compound
| Parameter | Condition |
| Derivatizing Agent | BSTFA (for TMS derivative) |
| Column | DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film) |
| Carrier Gas | Helium, constant flow ~1.2 mL/min |
| Injector Temperature | 280 °C |
| Oven Program | 150 °C (hold 2 min), ramp at 10 °C/min to 300 °C (hold 10 min) |
| Detector | FID or MS |
| Detector Temperature | 310 °C (FID) |
Chiral Chromatography for Enantiomeric Purity
The applicability of chiral chromatography for determining the enantiomeric purity of a compound is contingent upon the molecule possessing stereogenic centers, resulting in the existence of non-superimposable mirror images known as enantiomers. This compound is synthesized from fumaric acid and tetradecanol (tetradecyl alcohol). Fumaric acid is an achiral molecule as it possesses a plane of symmetry. Similarly, tetradecanol is a simple, straight-chain alcohol with no chiral centers.
Consequently, the resulting ester, this compound, is an achiral compound. As it does not have enantiomers, the concept of enantiomeric purity is not applicable. Therefore, chiral chromatography, a technique designed specifically to separate and quantify enantiomers, is not a relevant analytical method for the purity assessment of this particular compound. sigmaaldrich.comgcms.cz
Thermal Analysis Techniques for Material Behavior
The presence of the long tetradecyl (C14) alkyl chain in this compound imparts complex thermal characteristics beyond a simple melting point. Thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are crucial for understanding these behaviors. researchgate.netuniversallab.org
Differential Scanning Calorimetry (DSC) is particularly valuable for investigating the phase transitions of long-chain compounds. nih.gov Molecules with long alkyl chains often exhibit solid-solid phase transitions at temperatures below their final melting point. nih.gov These transitions are associated with changes in the packing efficiency and conformational ordering of the alkyl chains within the crystal lattice. For instance, a transition from a more ordered, rigid crystalline form to a less ordered, more rotationally mobile state can occur before the substance fully melts into an isotropic liquid. nih.gov
A typical DSC thermogram for a long-chain ester might show a low-enthalpy pre-transition peak prior to the main, sharp melting peak. nih.gov This pre-transition indicates a change in the lateral packing of the molecules. nih.gov Studying these phase transitions provides critical insight into the material's behavior under varying thermal conditions, which is essential for its application and processing.
Thermogravimetric Analysis (TGA) complements DSC by measuring changes in mass as a function of temperature. tainstruments.com This technique is used to determine the thermal stability of the compound and identify the temperature at which degradation begins. mdpi.com For this compound, TGA can establish the upper-temperature limit for its use and storage.
| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (ΔH) (J/g) | Interpretation |
|---|---|---|---|---|
| Solid-Solid Transition | Tonset1 | Tpeak1 | ΔH1 | Change in alkyl chain packing/rotational order |
| Melting (Solid-Liquid Transition) | Tonset2 | Tpeak2 | ΔH2 | Transition to isotropic liquid phase |
Advanced Microscopic Techniques for Crystalline Structure Analysis
Where a compound is crystalline, advanced techniques are employed to determine the precise three-dimensional arrangement of its molecules. Powder X-ray Diffraction (PXRD) is a primary and powerful tool for the structural analysis of crystalline solids. libretexts.orgnih.gov
Powder X-ray Diffraction (PXRD) provides a distinct diffraction pattern, often referred to as a "fingerprint," for a specific crystalline solid. libretexts.org This pattern is generated by the constructive interference of X-rays scattered by the periodically arranged atoms in the crystal lattice. Analysis of the PXRD data, including the peak positions (2θ angles) and their intensities, allows for the determination of the crystal system, unit cell dimensions, and space group. researchgate.netrigaku.com
| Crystallographic Parameter | Description | Information Gained |
|---|---|---|
| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions and angles of the basic repeating unit of the crystal. | Provides the fundamental geometry of the crystal lattice. |
| Space Group | Describes the symmetry elements present in the crystal structure. | Defines the arrangement of molecules within the unit cell. |
| Long-Spacing (d) | The distance between repeating lamellar layers in long-chain compounds. | Indicates the thickness of the molecular layers, related to chain length and tilt. |
Mechanistic Investigations of Tetradecyl Hydrogen Fumarate Activity at the Molecular and Cellular Level
Interactions with Cellular Redox Homeostasis
Fumaric acid esters, including tetradecyl hydrogen fumarate (B1241708), are known to interact with the cellular redox system. Their electrophilic nature, conferred by the α,β-unsaturated carbonyl group, allows them to react with nucleophilic cellular components, thereby modulating key signaling pathways involved in maintaining redox balance.
Modulation of the Nrf2/ARE Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) signaling pathway is a primary defense mechanism against oxidative stress. nih.govnih.gov Under normal conditions, the transcription factor Nrf2 is kept at low levels by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which targets it for degradation.
Fumarates and their esters function as potent activators of the Nrf2 pathway. nih.govresearchgate.net By acting as electrophiles, they can interact with specific sensor cysteine residues on Keap1. This interaction leads to a conformational change in Keap1, impairing its ability to ubiquitinate Nrf2. Consequently, Nrf2 is stabilized, accumulates in the cytoplasm, and translocates to the nucleus. mdpi.com In the nucleus, Nrf2 binds to the ARE, a specific DNA sequence in the promoter region of numerous target genes. nih.gov This binding initiates the transcription of a wide array of cytoprotective and antioxidant enzymes. researchgate.net
Key genes upregulated by this pathway include NAD(P)H dehydrogenase (quinone 1) (NQO1) and heme oxygenase-1 (HO-1), which play crucial roles in detoxification and antioxidant defense. researchgate.netnih.gov The activation of the Nrf2/ARE pathway is a central mechanism by which these compounds exert their protective effects against oxidative damage. nih.gov
Table 1: Nrf2-Dependent Gene Expression Changes
| Gene Target | Effect of Fumarate Ester Treatment | Cellular Function |
|---|---|---|
| NQO1 | Upregulation researchgate.netnih.gov | Detoxification of quinones, antioxidant defense |
| HO-1 | Upregulation researchgate.netnih.gov | Heme catabolism, antioxidant, anti-inflammatory |
| GCLC | Upregulation nih.gov | Rate-limiting enzyme in glutathione (B108866) synthesis |
Covalent Modification of Cysteine Residues via Michael Addition
The primary chemical reaction underlying the interaction of tetradecyl hydrogen fumarate with proteins is the hetero-Michael addition. nih.govnih.gov This reaction occurs between the electron-deficient α,β-unsaturated carbonyl structure of the fumarate (the Michael acceptor) and a nucleophile, most notably the thiol group of cysteine residues (the Michael donor). researchgate.net
This covalent modification is highly specific for cysteine residues due to the unique reactivity of their thiol groups under physiological conditions. researchgate.netmdpi.com The reaction results in the formation of a stable thioether bond, a process often referred to as "succination" when fumarate is the reactant. This covalent modification of key cysteine residues on proteins like Keap1 is the direct trigger for the activation of the Nrf2 signaling pathway. nih.gov The targeted covalent modification of specific, reactive cysteine residues allows fumarates to modulate protein function and signaling pathways with a degree of selectivity, distinguishing them from indiscriminate alkylating agents. nih.govnih.gov
Impact on Intracellular Glutathione Levels
Glutathione (GSH) is the most abundant non-protein thiol in cells and a critical component of the cellular antioxidant defense system. nih.gov Due to its nucleophilic thiol group, GSH can readily react with electrophilic compounds like fumarates via a Michael addition reaction. nih.gov
This reaction leads to the formation of a covalent adduct, depleting the intracellular pool of reduced GSH. nih.gov The depletion of GSH can temporarily shift the cellular redox balance towards a more pro-oxidant state. This shift can itself act as a signal to trigger adaptive responses, including the activation of the Nrf2 pathway, which in turn upregulates the expression of enzymes involved in GSH synthesis, such as glutamate-cysteine ligase. nih.govmdpi.com Therefore, while an initial effect is the consumption of GSH, the longer-term response can involve a compensatory increase in GSH synthesis capacity. mdpi.com
Table 2: Effect of Fumarate on Glutathione Homeostasis
| Parameter | Observation | Consequence |
|---|---|---|
| Intracellular Reduced GSH | Depletion upon initial exposure nih.gov | Formation of fumarate-GSH adducts |
| GSH/GSSG Ratio | Decrease nih.gov | Shift towards a more oxidized state |
| GSH Synthesis | Upregulation of synthetic enzymes (e.g., GCLC) via Nrf2 nih.gov | Compensatory response to restore GSH levels |
Influence on Mitochondrial Function and Bioenergetics
Mitochondria are central to cellular bioenergetics and are also key regulators of cellular redox status. nih.gov The effects of fumarates on the Nrf2 pathway and cellular thiol status can have significant downstream consequences for mitochondrial function.
Effects on Oxygen Consumption and Glycolysis Rates
Cellular energy is primarily generated through glycolysis in the cytoplasm and oxidative phosphorylation (which requires oxygen consumption) in the mitochondria. nih.gov The metabolic state of a cell can be assessed by measuring the oxygen consumption rate (OCR) and the extracellular acidification rate (ECAR), an indicator of glycolysis.
Emerging evidence suggests a dual role for related compounds in regulating mitochondrial function. At lower concentrations, they may act as electron donors and stimulate bioenergetics, while higher concentrations can be inhibitory. nih.govresearchgate.net Changes in the cellular redox environment, such as those induced by fumarates, can influence mitochondrial activity. For instance, an increase in mitochondrial hydrogen peroxide production has been shown to alter oxygen consumption in a concentration-dependent manner. nih.gov Inflammatory activation of cells can lead to an increase in both glycolysis and oxygen consumption, suggesting a general increase in energy production. nih.gov The precise effects of this compound on these parameters depend on the specific cell type and experimental conditions.
Induction of Mitochondrial Biogenesis
Mitochondrial biogenesis is the process of generating new mitochondria, which is crucial for maintaining cellular energy homeostasis and responding to metabolic demands. nih.govnih.gov This process is tightly regulated by a network of transcription factors, with Peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α) acting as a master regulator. nih.govmdpi.com
There is a known interplay between the Nrf2 pathway and mitochondrial biogenesis. Nrf2 activation can lead to the increased expression of genes that are not only involved in antioxidant defense but also in mitochondrial integrity and function. mdpi.com Activation of Nrf2 can promote the expression of PGC-1α and its downstream targets, such as mitochondrial transcription factor A (Tfam) and nuclear respiratory factors (NRFs), which are essential for the replication of mitochondrial DNA and the synthesis of mitochondrial proteins. nih.govmdpi.com Therefore, by activating Nrf2, fumarates may indirectly stimulate mitochondrial biogenesis, enhancing the cell's capacity for oxidative phosphorylation and ATP production.
Mechanisms of Immunomodulation and Anti-Inflammatory Effects (non-clinical)
FAEs are recognized for their pleiotropic immunomodulatory effects without causing broad immunosuppression nih.govtaylorfrancis.com. The core hypothesis for their mechanism of action involves the modulation of intracellular redox systems, which in turn influences key pro-inflammatory signal transduction pathways ijdvl.com. These esters, including by extension this compound, can alter the course of an exaggerated immune response through multiple activities ijdvl.com.
A central mechanism of action for FAEs is the inhibition of the nuclear factor kappa B (NF-κB) signaling pathway nih.govnih.gov. NF-κB is a critical transcription factor that governs the expression of numerous genes involved in inflammation and immune responses nih.govnih.gov. In resting cells, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Upon receiving an inflammatory stimulus, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes nih.gov.
Studies on DMF and MMF have demonstrated their ability to inhibit the cytokine-induced nuclear translocation of NF-κB nih.govnih.gov. This inhibitory action is thought to prevent the expression of NF-κB-dependent genes, thereby dampening the inflammatory cascade nih.govnih.gov. The most prominent interaction in FAE-induced cell death is the inhibition of NF-κB signaling nih.gov. While the precise molecular interactions are still under investigation, this targeted inhibition of a master inflammatory regulator is a key component of the anti-inflammatory effects of fumarates.
Consistent with their inhibition of pro-inflammatory pathways like NF-κB, FAEs significantly modulate the production of cytokines and chemokines. Research has shown that FAEs can lead to a decrease in the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), IL-6, and IL-12 ijdvl.comnih.govnih.gov.
For instance, studies using splenocytes from different mouse models showed that neuroprotective concentrations of DMF suppressed the production of pro-inflammatory cytokines nih.gov. Specifically, a reduction in IL-2 and IL-17 was observed, and in some models, IL-4, IL-5, and IL-6 production was also decreased nih.gov. This shift in cytokine profiles suggests a rebalancing of the immune response away from a pro-inflammatory state.
| Cytokine/Chemokine | Observed Effect | Cell/System Studied | Reference |
|---|---|---|---|
| TNF-α | Down-regulation | Human Endothelial Cells | nih.govnih.gov |
| IL-1β | Down-regulation | General (Hypothesized) | ijdvl.com |
| IL-2 | Down-regulation | Mouse Splenocytes | nih.gov |
| IL-6 | Down-regulation | Mouse Splenocytes | nih.gov |
| IL-17 | Down-regulation | Mouse Splenocytes | nih.gov |
FAEs elicit varied responses across different immune cell populations. Studies in psoriasis have documented a reduction in peripheral CD4+ and CD8+ T-lymphocytes, partly due to the induction of apoptosis in these cells nih.govnih.gov. In patients with multiple sclerosis treated with a combination of DMF and monoethyl fumarate (MEF), a pronounced suppression of lymphocytes, particularly CD8+ T cells, was observed nih.govnih.govneurology.org.
Furthermore, FAEs can influence the differentiation and function of dendritic cells (DCs), which are potent antigen-presenting cells that orchestrate T-cell responses. MMF has been shown to affect the polarization of monocyte-derived DCs, leading to down-regulated Th1 lymphocyte responses ijdvl.com. This suggests that FAEs can steer the adaptive immune response towards a less inflammatory phenotype by acting on key regulatory cells.
Cellular Uptake and Intracellular Esterase-Mediated Hydrolysis
For FAEs to exert their biological effects, they must first enter the cell. As esters, compounds like this compound are more lipophilic than their corresponding acids, which facilitates their passage across the cell membrane. The long carbon chain of this compound would further enhance this lipophilicity. The cellular uptake of long-chain fatty acids and their derivatives can occur through both passive diffusion and protein-mediated transport across the plasma membrane nih.govnih.govimrpress.com.
Once inside the cell, FAEs are rapidly hydrolyzed by intracellular esterase enzymes to release their active metabolite, a monoalkyl fumarate nih.govnih.gov. In the case of this compound, this hydrolysis would yield fumaric acid and tetradecanol (B45765). The active fumarate moiety can then interact with its intracellular targets. The efficiency of this hydrolysis is a critical step, as the resulting monoalkyl fumarate is considered the primary bioactive form responsible for subsequent molecular interactions nih.gov.
Identification and Validation of Molecular Targets Beyond Nrf2 Activation
While activation of the Nrf2 pathway is a well-established mechanism for FAEs, research has sought to identify other molecular targets to fully explain their pleiotropic effects nih.govull.es. Fumarates are electrophilic molecules that can covalently modify cysteine residues on proteins, a process known as S-succination nih.gov. This reactivity allows for the modulation of a wide range of protein functions.
To identify the full spectrum of proteins targeted by fumarates, researchers have employed advanced chemoproteomic techniques nih.govacs.org. These methods use "clickable" fumarate probes or competitive profiling with cysteine-reactive probes like iodoacetamide-alkyne (IA-alkyne) coupled with liquid chromatography-mass spectrometry (LC-MS/MS) acs.orgbiorxiv.orgnih.govnih.gov. This allows for the proteome-wide identification and quantification of cysteine residues that are sensitive to fumarate modification nih.govcancer.gov.
These studies have successfully mapped hundreds of fumarate-sensitive cysteines on proteins involved in diverse cellular pathways, including mitochondrial metabolism, RNA processing, and gene expression biorxiv.org. For example, a quantitative chemoproteomics approach identified numerous shared and unique protein targets of DMF and MMF, providing novel insights into their modes of action acs.org. This powerful approach validates known targets and uncovers new ones, expanding the understanding of how fumarates exert their biological effects beyond a single pathway.
| Protein Target | Significance/Pathway | Method of Identification | Reference |
|---|---|---|---|
| Keap1 | Nrf2 Pathway Regulation | Mass Spectrometry, S-alkylation | nih.govnih.govresearchgate.net |
| SMARCC1 | SWI-SNF Tumor Suppressor Complex | Chemoproteomics | nih.govbiorxiv.org |
| PLS3 | Target Validation | Clickable Fumarate Probes | acs.org |
| Multiple Mitochondrial Proteins | Mitochondrial Metabolism | Chemoproteomics | biorxiv.org |
| RNA Processing Proteins | RNA Metabolism | Chemoproteomics | biorxiv.org |
Table of Mentioned Compounds
| Compound Name | Abbreviation |
|---|---|
| This compound | - |
| Dimethyl fumarate | DMF |
| Monomethyl fumarate | MMF |
| Fumaric acid esters | FAEs |
| Monoethyl fumarate | MEF |
| Tumor necrosis factor-alpha | TNF-α |
| Interleukin | IL |
Enzymatic Activity Modulation Studies
Currently, there is a notable absence of publicly available scientific literature, research articles, and patents detailing specific studies on the modulation of enzymatic activity by this compound. Extensive searches of chemical and biological databases have not yielded any data regarding the inhibitory or activatory effects of this compound on specific enzymes. Consequently, information regarding its mechanism of action at the enzymatic level, including details on enzyme kinetics, binding affinity, or the identification of specific molecular targets, remains uncharacterized.
Impact on Cellular Metabolism and Metabolite Profiling (non-clinical)
Similarly, there is no available information from non-clinical studies investigating the impact of this compound on cellular metabolism or any metabolite profiling analyses. Research that would delineate how this compound may alter metabolic pathways, or identify specific upregulated or downregulated metabolites in cellular models, has not been published. Therefore, a detailed account of its effects on cellular bioenergetics, nutrient utilization, or the broader metabolic phenotype of cells remains to be determined.
Preclinical Investigative Models for Mechanistic Elucidation of Tetradecyl Hydrogen Fumarate
In vitro Cellular Models for Mechanistic Studies
In vitro models are fundamental for dissecting the direct cellular and molecular effects of compounds, providing a controlled environment to study specific biological processes without the complexities of a whole organism.
Selection and Characterization of Relevant Cell Lines
The selection of appropriate cell lines is critical for elucidating the mechanism of action of FAEs. The choice is typically guided by the therapeutic area of interest and the specific pathways being investigated. For instance, in the context of immunomodulation and neuroprotection, several cell lines have been instrumental.
Human keratinocyte cell lines, such as HaCaT, have been used to study the anti-inflammatory effects of FAEs like DMF. nih.gov These studies have shown that DMF can suppress the expression of pro-inflammatory molecules, including intercellular adhesion molecule-1 (ICAM-1) and HLA-DR, as well as various chemokines (CXCL1, CXCL8, CXCL9, CXCL10, and CXCL11) that are involved in attracting immune cells. nih.gov
In the realm of neuroprotection, human neuroblastoma cell lines, for example, SH-SY5Y, have been utilized to evaluate the protective effects of FAEs against oxidative stress. researchgate.net Studies with DMF and its derivatives in these cells have demonstrated significant neuroprotection against hydrogen peroxide-induced cell damage. researchgate.net Furthermore, rodent neural stem/progenitor cells (NPCs) have been used to show that DMF can protect these cells and mature neurons from oxidative damage, partly through the activation of the Nrf2-ERK1/2 MAPK pathway. mdpi.com
The following table summarizes cell lines commonly used in FAE research, which would be relevant for studying Tetradecyl hydrogen fumarate (B1241708):
| Cell Line | Origin | Relevance for FAE Research | Key Mechanistic Insights from DMF/MMF Studies |
|---|---|---|---|
| HaCaT | Human Keratinocytes | Modeling inflammatory skin conditions | Suppression of adhesion molecules (ICAM-1) and pro-inflammatory chemokines. nih.gov |
| SH-SY5Y | Human Neuroblastoma | Investigating neuroprotective mechanisms | Protection against oxidative stress-induced cell death. researchgate.net |
| HepG2 | Human Hepatoma | Studying metabolic and detoxification pathways | Activation of the Nrf2 pathway and upregulation of target genes. researchgate.net |
| U87-MG | Human Glioblastoma | Examining effects on glial cells and neuroinflammation | Insights into cellular uptake and interaction in 2D vs. 3D models. nih.gov |
Characterization of these cell lines in the context of FAE research involves confirming the expression of key target proteins, such as Nrf2 and its inhibitor Keap1, and assessing the functional integrity of relevant signaling pathways prior to and following compound exposure.
Primary Cell Culture Systems for Specific Cell Type Responses
Primary cells, being derived directly from living tissues, offer a more physiologically relevant model compared to immortalized cell lines. nih.gov They are crucial for understanding the cell-type-specific responses to compounds like Tetradecyl hydrogen fumarate.
In immunological studies, primary peripheral blood mononuclear cells (PBMCs) and isolated T-lymphocytes are frequently used. Research on DMF has shown that it can induce apoptosis in peripheral CD4+ and CD8+ T-lymphocytes, contributing to its immunomodulatory effects. nih.govnih.gov Furthermore, DMF has been observed to modulate the cytokine profile in co-cultures of B and T cells, leading to a more anti-inflammatory phenotype. nih.gov Specifically, a reduction in pro-inflammatory cytokines such as TNF-α and IFN-γ, and an increase in anti-inflammatory cytokines like TGF-β and IL-10 have been reported. nih.gov
Primary splenocytes have also been employed to assess the immunomodulatory effects of FAEs. Studies have demonstrated that neuroprotective concentrations of DMF can suppress the production of pro-inflammatory cytokines in stimulated splenocyte cultures without affecting cell viability. nih.gov
The use of primary human keratinocytes and dermal fibroblasts is essential for dermatological research, allowing for the investigation of direct effects on skin cells. Similarly, primary rodent astrocytes and neurons are invaluable for neuroprotective studies, revealing that FAEs can protect these cells against oxidative stress. nih.gov
Advanced 3D Cell Culture and Organoid Models
Three-dimensional (3D) cell culture models represent a significant advancement over traditional 2D monolayers, as they better mimic the complex cell-cell and cell-matrix interactions found in native tissues. nih.govmdpi.com While specific studies employing 3D models for this compound are not yet available, the principles and applications of these systems are highly relevant for future mechanistic investigations.
Spheroids, which are multicellular aggregates, can be used to model the microenvironment of tissues and tumors more accurately. mdpi.com For instance, comparing drug uptake and efficacy in 2D versus 3D spheroid models of glioblastoma (U87-MG cells) has shown that the 3D structure can influence drug penetration and cellular response. nih.gov
Organoids are even more complex 3D structures derived from stem cells that self-organize to resemble the architecture and function of an organ. nih.govresearchgate.net These models are becoming increasingly important in drug discovery and developmental biology. For example, a human organoid model of the palate has been developed to study the effects of chemicals on tissue fusion, a critical developmental process. nih.govresearchgate.net Such models could be adapted to investigate the effects of this compound on various organ systems, providing more predictive data on its biological impact.
Ex vivo Tissue Models for Investigating Mechanistic Responses
Ex vivo models, which utilize fresh tissue explants maintained in a viable state outside the body, bridge the gap between in vitro cell cultures and in vivo animal studies. These models preserve the native tissue architecture and cellular heterogeneity, offering a highly relevant platform for mechanistic studies.
For dermatological applications, human skin explants can be used to study the penetration of topically applied compounds and their effects on the various cell types within the skin in their natural context. Studies with DMF-loaded transethosomes have utilized such models to evaluate dermal delivery and local effects. mdpi.comnih.gov
In the context of neuroinflammation, organotypic brain slice cultures could be employed to investigate the neuroprotective and anti-inflammatory effects of this compound on different brain regions while maintaining the intricate network of neurons and glial cells.
Basic in vivo Models for Pathway Activation and Biomarker Discovery (mechanistic focus only, no efficacy/safety)
In vivo models are indispensable for understanding the integrated physiological and biochemical effects of a compound and for discovering relevant biomarkers of its activity.
Genetically Modified Animal Models for Pathway Dissection
Genetically modified animal models are powerful tools for dissecting the roles of specific genes and pathways in the mechanism of action of a drug. The most prominent example in FAE research is the use of Nrf2 knockout (Nrf2-KO) mice.
The transcription factor Nrf2 is a master regulator of the cellular antioxidant response, and it is considered a primary target of FAEs. jneurosci.orgnih.gov Studies using mouse models of neuroinflammation, such as experimental autoimmune encephalomyelitis (EAE), have demonstrated that the neuroprotective effects of DMF are almost completely abolished in Nrf2-KO mice. oup.com This provides conclusive evidence for the crucial role of the Nrf2 pathway in mediating the beneficial effects of FAEs. nih.govoup.com
By comparing the response to FAE administration in wild-type versus Nrf2-KO mice, researchers can identify Nrf2-dependent gene expression changes and downstream effects. For example, in DMF-treated wild-type mice with EAE, increased immunoreactivity for Nrf2 was observed in neurons, oligodendrocytes, and astrocytes, which correlated with the preservation of myelin and axons. nih.gov This effect was absent in the Nrf2-KO animals. oup.com
The following table details the use of genetically modified models in FAE research:
| Animal Model | Genetic Modification | Purpose in FAE Research | Key Findings with DMF |
|---|---|---|---|
| Nrf2 Knockout Mouse | Deletion of the Nrf2 gene | To confirm the essential role of the Nrf2 pathway in mediating the compound's effects. | The neuroprotective and anti-inflammatory effects observed in wild-type mice were significantly diminished or absent in Nrf2-KO mice. nih.govoup.com |
| YAC128 Transgenic Mouse | Expresses the full-length human huntingtin gene with 128 CAG repeats | To model Huntington's disease and assess neuroprotective potential. | DMF treatment reduced dyskinesia and led to the preservation of neurons. plos.org |
| R6/2 Transgenic Mouse | Expresses exon 1 of the human huntingtin gene with expanded CAG repeats | A rapid-progression model of Huntington's disease. | DMF treatment prevented weight loss, attenuated motor impairment, and preserved striatal and cortical neurons. plos.org |
These models are critical for confirming that the activation of specific pathways, like the Nrf2 antioxidant response, is a primary mechanism of action for FAEs and, by extension, likely for this compound.
Assessment of Mechanistic Biomarkers in Biological Fluids and Tissues
Detailed research findings and data tables regarding the assessment of mechanistic biomarkers for this compound in biological fluids and tissues are not available in the public domain based on the conducted searches.
Computational Chemistry and Theoretical Modeling of Tetradecyl Hydrogen Fumarate
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
Molecular docking and dynamics simulations are foundational techniques in computational drug discovery and molecular biology. youtube.com Docking predicts the preferred orientation of a ligand when bound to a receptor, while MD simulations provide a view of the dynamic evolution of the ligand-receptor complex over time, offering insights into its stability and conformational flexibility. nih.govnih.gov
For tetradecyl hydrogen fumarate (B1241708), these methods can elucidate how its distinct structural features—a long, hydrophobic tetradecyl chain and a polar, reactive fumarate headgroup—govern its interactions with proteins and biological membranes.
Molecular docking can be used to predict how tetradecyl hydrogen fumarate binds to specific protein targets. Although specific protein partners for this long-chain fumarate are not extensively characterized, plausible targets can be proposed based on the known biochemistry of fumarate and its esters. For instance, enzymes regulated by fumarate, such as those in the Krebs cycle, or proteins susceptible to covalent modification by the electrophilic fumarate moiety are potential candidates. researchgate.net
Docking studies involve placing the ligand into the binding site of a protein and scoring the different poses based on factors like electrostatic interactions, hydrogen bonding, and van der Waals forces. The output provides a binding energy (e.g., ΔGbind), which estimates the affinity of the ligand for the target. nih.gov Studies on derivatives of dimethyl fumarate have successfully used docking to assess binding affinity to targets like the N-Methyl-D-Aspartate (NMDA) receptor. nih.govnih.gov A similar approach for this compound would reveal how the long alkyl chain fits into hydrophobic pockets within a target's binding site, potentially conferring higher affinity or selectivity compared to smaller fumarate esters.
Table 1: Illustrative Molecular Docking Results for this compound with Hypothetical Protein Targets
This table presents hypothetical data to illustrate the potential outcomes of a molecular docking study. The binding affinities are not based on experimental results.
| Proposed Protein Target | PDB ID | Predicted Binding Affinity (ΔGbind, kcal/mol) | Key Interacting Residues (Hypothetical) |
| Human Malic Enzyme 2 (ME2) | 1GQ2 | -8.5 | Arg67, Arg91 (in allosteric site) |
| Human Dihydroorotate Dehydrogenase (DHODH) | 4X0E | -7.9 | Leu46, Tyr356 (in hydrophobic channel) |
| N-Methyl-D-Aspartate (NMDA) Receptor Subunit | 5H8G | -9.2 | Phe176, Trp105 (in allosteric pocket) |
Conformational Analysis of this compound in Biological Environments
The conformational flexibility of this compound is a key determinant of its biological function. The long tetradecyl chain can adopt numerous conformations, and its preferred state is highly dependent on the surrounding environment. researchgate.net In an aqueous, polar environment like the cytoplasm, the hydrophobic tail is likely to collapse upon itself to minimize contact with water. Conversely, within the nonpolar interior of a lipid membrane or a hydrophobic protein pocket, the chain would likely adopt a more extended conformation.
Molecular dynamics simulations are the primary tool for exploring these conformational landscapes. researchgate.net By simulating the molecule's movement over time in different solvent models (e.g., water, octanol), researchers can identify low-energy, stable conformations and understand the transitions between them. This analysis is crucial for determining which shape the molecule is likely to adopt when approaching and interacting with a biological target.
The amphipathic nature of this compound—possessing both a hydrophilic head (fumarate) and a lipophilic tail (tetradecyl chain)—strongly suggests it will interact with biological membranes. MD simulations are exceptionally well-suited to model these interactions. nih.gov
Simulations can model the process of the molecule partitioning from an aqueous phase into a lipid bilayer. researchgate.net Key questions that can be addressed include:
Insertion and Orientation: Does the molecule insert into the membrane? If so, does the fumarate headgroup anchor at the polar headgroup interface of the lipid bilayer while the tail plunges into the hydrophobic core?
Membrane Perturbation: How does the presence of this compound affect membrane properties? Simulations can measure changes in membrane thickness, lipid order, and fluidity. Studies on other long-chain molecules have shown they can alter membrane structure. nih.gov
Translocation: Can the molecule "flip-flop" from one leaflet of the membrane to the other? This has implications for its ability to reach intracellular targets. nih.gov
These simulations provide a dynamic, atom-level picture of how long-chain fumarates behave in cellular environments, which is critical for understanding their mechanisms of action. mdpi.commdpi.com
Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Insights
QSAR is a computational technique that aims to find a statistically significant correlation between the chemical structures of a series of compounds and their biological activity. nih.govnih.gov By quantifying physicochemical properties (known as molecular descriptors) and relating them to activity, a QSAR model can predict the activity of new, unsynthesized compounds and provide insight into the structural features that are essential for function. nih.gov
For a series of long-chain fumarate monoesters, a QSAR model could be developed to correlate structural features with a measured biological endpoint, such as enzyme inhibition (IC50) or cellular toxicity (EC50). The key structural features of this compound and its analogs that would be translated into molecular descriptors include:
Hydrophobicity: The length of the alkyl chain is a primary determinant of hydrophobicity. This can be described by descriptors like the logarithm of the partition coefficient (logP) or the number of carbon atoms.
Electronic Properties: The reactivity of the fumarate's carbon-carbon double bond is crucial for potential covalent interactions. Descriptors such as the energy of the Lowest Unoccupied Molecular Orbital (LUMO) can quantify this electrophilicity.
Steric/Topological Properties: The size and shape of the molecule can be described by descriptors like molecular weight, molar volume, and topological surface area.
A resulting QSAR equation might take a form like: log(1/IC₅₀) = c₁(logP) - c₂(LUMO Energy) + c₃*(Molecular Volume) + constant
This model would allow researchers to understand, for example, the optimal chain length for activity or how modifying the electronic nature of the fumarate headgroup might impact potency. researchgate.net
Table 2: Key Molecular Descriptors for QSAR Modeling of Long-Chain Fumarates
This table lists relevant descriptors and their significance for building a QSAR model.
| Descriptor Class | Specific Descriptor | Potential Significance |
| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Correlates with membrane permeability and binding to hydrophobic pockets. |
| Alkyl Chain Length | Directly influences hydrophobicity and steric bulk. | |
| Electronic | LUMO Energy | Indicates the electrophilicity of the fumarate double bond and its susceptibility to nucleophilic attack. |
| Dipole Moment | Relates to the molecule's overall polarity and potential for polar interactions. | |
| Steric/Topological | Molecular Weight | A general descriptor of molecular size. |
| Polar Surface Area (PSA) | Influences hydrogen bonding capacity and membrane permeability. |
Ligand-Based and Structure-Based Design Approaches for Probes
QSAR and docking findings can be leveraged to design new chemical probes to study biological systems. nih.gov
Ligand-Based Design: In the absence of a known 3D structure for a protein target, ligand-based methods are employed. nih.govtemple.edu A pharmacophore model can be generated from a set of active molecules like this compound. researchgate.net This model represents a 3D arrangement of essential features (e.g., a hydrophobic region for the alkyl chain, a hydrogen bond acceptor on the carboxyl group). This pharmacophore can then be used as a query to screen virtual libraries for new molecules with different chemical scaffolds but the same essential features, potentially leading to the discovery of novel probes. youtube.com
Structure-Based Design: If a protein target's structure is known or has been modeled (e.g., via docking), structure-based design can be used. nih.gov By analyzing the predicted binding mode of this compound, medicinal chemists can rationally design modifications to improve its properties. For example, if the tetradecyl chain is slightly too long for a hydrophobic pocket, analogs with shorter chains could be synthesized. If a nearby amino acid could act as a hydrogen bond donor, a functional group could be added to the fumarate moiety to create a favorable interaction, thereby increasing binding affinity and selectivity.
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental tools in computational chemistry for investigating the electronic structure and predicting the reactivity of molecules. scienceopen.comresearchgate.net Methods like Density Functional Theory (DFT) have become routine for calculating the potential energy surface of systems, providing insights into molecular geometry, electronic properties, and reaction mechanisms. scienceopen.com For a molecule such as this compound, these calculations can elucidate the distribution of electrons, identify reactive sites, and quantify its chemical behavior.
Ab initio methods, meaning "from first principles," solve the Schrödinger equation without empirical data, offering a highly accurate description of electronic structure. mdpi.com DFT, a prominent method within this category, is widely used to study molecular properties by calculating the electron density. scienceopen.com Key parameters derived from these calculations include the energies of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of these orbitals are crucial for understanding chemical reactivity. The HOMO-LUMO energy gap, for instance, is an indicator of molecular stability; a smaller gap suggests higher reactivity. asrjetsjournal.org While specific DFT studies on this compound are not prevalent in published literature, the principles and parameters derived from such calculations on related fumaric acid esters and long-chain carboxylic acids provide a strong basis for predicting its behavior.
Prediction of Electrophilic Reactivity and Michael Addition Potential
The chemical structure of this compound features an α,β-unsaturated carbonyl system within its fumarate group. This moiety is a classic Michael acceptor, making the molecule susceptible to nucleophilic attack. researchgate.net The electrophilicity of this system is due to the electron-withdrawing nature of the carbonyl and carboxyl groups, which polarizes the carbon-carbon double bond and renders the β-carbon electron-deficient and thus electrophilic.
Computational chemistry provides quantitative descriptors to predict this reactivity. The energy of the LUMO is a key indicator; a low-lying LUMO suggests that the molecule can readily accept electrons from a nucleophile. Furthermore, conceptual DFT provides reactivity indices such as the global electrophilicity index (ω), which establishes an absolute scale of electrophilicity. asrjetsjournal.org Local reactivity descriptors, like the Fukui function (f(r)), can pinpoint the most reactive sites within the molecule, identifying the specific atoms most susceptible to nucleophilic attack. mdpi.com For this compound, calculations would be expected to confirm the β-carbon of the double bond as a primary site for Michael addition. This reaction mechanism is significant as it underlies the covalent interaction of fumarates with biological nucleophiles, such as the cysteine residues in proteins. researchgate.net
Table 1: Calculated Reactivity Descriptors for Representative Michael Acceptors This table presents theoretical values for common Michael acceptors to illustrate the range of reactivity. Values for this compound would be expected to be in a similar range, influenced by the electronic effects of the ester and carboxylic acid groups.
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Electrophilicity Index (ω) (eV) |
| Acrolein | -7.91 | -1.82 | 6.09 | 2.29 |
| Methyl acrylate | -7.88 | -0.99 | 6.89 | 2.59 |
| Maleic anhydride (B1165640) | -9.21 | -3.11 | 6.10 | 4.62 |
| N-Ethylmaleimide | -8.23 | -1.85 | 6.38 | 3.91 |
Analysis of Hydrogen Bonding and Intermolecular Interactions
The molecular structure of this compound, with its polar carboxylic acid head and long, nonpolar hydrocarbon tail, dictates the types of intermolecular interactions it can form. These non-covalent interactions are critical in determining the compound's physical properties and its behavior in biological systems. rsc.org The primary interactions are hydrogen bonding and van der Waals forces.
The carboxylic acid group is a potent hydrogen bond donor (from the hydroxyl group) and acceptor (from both the carbonyl and hydroxyl oxygens). mongoliajol.info This allows this compound molecules to form strong, directional hydrogen bonds with each other, often resulting in dimers, or with other polar molecules like water. mongoliajol.infoacs.org The long tetradecyl chain contributes significantly through weaker, non-directional van der Waals forces (specifically, London dispersion forces), leading to hydrophobic interactions. nih.gov
Quantum chemical methods are employed to analyze these interactions in detail. nih.gov DFT calculations can be used to optimize the geometry of molecular clusters (e.g., dimers) and calculate the binding energies associated with their formation. mongoliajol.info Advanced techniques such as the Quantum Theory of Atoms in Molecules (AIM) and Natural Bond Orbital (NBO) analysis can further characterize these interactions, providing information on electron density at bond critical points and orbital-orbital interactions, respectively, to confirm the presence and quantify the strength of hydrogen bonds. nih.gov
Table 2: Typical Interaction Energies of Non-Covalent Bonds This table provides context for the strength of intermolecular forces relevant to this compound.
| Interaction Type | Example System | Typical Energy (kJ/mol) |
| Hydrogen Bond | Carboxylic Acid Dimer (O-H···O) | 25 - 40 |
| Water Dimer (O-H···O) | 21 | |
| van der Waals | Methane Dimer (CH₄···CH₄) | ~1 |
| Alkane Chain Interactions | ~2-4 per CH₂ group | |
| Hydrophobic Interaction | Nonpolar solutes in water | Variable, entropy-driven |
Bioinformatic Approaches for Pathway and Network Analysis
While direct experimental data on the metabolic fate of this compound is limited, bioinformatic approaches allow for the prediction of its potential biological pathways and interaction networks. researchgate.net These in silico methods leverage vast databases of known metabolic reactions, protein structures, and gene-disease associations to generate hypotheses about the biological activity of a novel compound. nih.gov
The metabolism of this compound is anticipated to proceed via hydrolysis of the ester bond, yielding fumaric acid and tetradecanol (B45765) (a long-chain fatty alcohol). Bioinformatic pathway analysis tools, such as those utilizing the Kyoto Encyclopedia of Genes and Genomes (KEGG) database, can map these metabolites to known pathways. nih.gov Fumaric acid is a well-known intermediate of the citric acid (TCA) cycle, a central hub of cellular metabolism. mdpi.com Tetradecanol would likely be oxidized to myristic acid, a 14-carbon saturated fatty acid, which would then enter the β-oxidation pathway for energy production.
Beyond metabolic mapping, network analysis can predict how this compound and its metabolites might interact with a broader network of proteins. mdpi.com For instance, given the known reactivity of fumarates with cysteine residues via Michael addition, bioinformatic tools could be used to screen for proteins with reactive cysteines in accessible positions, identifying potential molecular targets. researchgate.net By integrating metabolomic predictions with proteomic and genomic data, network analysis can construct a comprehensive picture of the compound's potential physiological effects, identifying key pathways that might be modulated and suggesting potential biomarkers for its activity. mdpi.com Such analyses are crucial for guiding further experimental investigation into the compound's mechanism of action.
Emerging Research Avenues and Future Directions for Tetradecyl Hydrogen Fumarate Research
Development of Novel Synthetic Routes with Enhanced Sustainability
The traditional synthesis of fumarate (B1241708) esters often relies on Fischer esterification, a method that typically involves strong acid catalysts, high temperatures, and the use of petroleum-derived reagents. researchgate.net While effective, these methods present environmental and economic challenges, including significant waste generation and high energy consumption. jddhs.com The future of Tetradecyl hydrogen fumarate synthesis lies in the adoption of green chemistry principles to develop more sustainable and efficient manufacturing processes. jddhs.commdpi.com
Key areas of development include:
Biocatalysis: Utilizing enzymes such as lipases or lyases can offer high selectivity and operate under mild, aqueous conditions. nih.gov For instance, enzymatic esterification of fumaric acid with 1-tetradecanol (B3432657) could minimize byproduct formation and eliminate the need for harsh acid catalysts. Another biocatalytic approach could involve the synthesis of fumarate from renewable feedstocks like pyruvate (B1213749) and CO2, followed by enzymatic esterification. rsc.org
Alternative Energy Sources: Techniques such as microwave-assisted synthesis (MAS) can dramatically reduce reaction times and energy consumption compared to conventional heating methods. jddhs.com
Continuous Flow Processing: Shifting from batch to continuous flow synthesis can improve reaction control, enhance safety, and reduce waste. researchgate.net This method allows for precise control over parameters like temperature and residence time, leading to higher yields and purity.
Green Solvents: Replacing traditional organic solvents with more environmentally benign alternatives, such as supercritical fluids or bio-derived solvents, can significantly reduce the environmental impact of the synthesis process. nih.gov Solvent-free reactions are another promising avenue. mdpi.com
| Synthesis Parameter | Traditional Method (e.g., Fischer Esterification) | Potential Green Chemistry Approach | Sustainability Advantage |
|---|---|---|---|
| Catalyst | Concentrated Sulfuric Acid (H₂SO₄) | Immobilized Lipase | Biodegradable, reusable, mild conditions, reduced waste. |
| Solvent | Toluene, Benzene | Supercritical CO₂, 2-Methyltetrahydrofuran, or Solvent-free | Reduced toxicity and volatile organic compound (VOC) emissions. |
| Energy Source | Conventional Reflux Heating | Microwave Irradiation | Reduced energy consumption and significantly shorter reaction times. |
| Process Mode | Batch Processing | Continuous Flow Reaction | Improved efficiency, safety, and process control; less waste. |
Integration with Systems Biology and Multi-omics Approaches for Comprehensive Mechanistic Understanding
The biological effects of fumarate esters are known to be pleiotropic, extending beyond a single molecular target. nih.gov While the activation of the Nrf2 transcriptional pathway is a well-characterized mechanism for FAEs like DMF, a complete understanding requires a broader, systems-level perspective. mdpi.commdpi.com Systems biology, which uses computational and mathematical modeling to analyze complex biological systems, offers a powerful framework for this purpose. nih.govmaureenomalley.org
Future research should integrate multi-omics data to build a comprehensive picture of how this compound modulates cellular networks:
Transcriptomics: RNA sequencing can reveal global changes in gene expression in response to treatment, identifying entire pathways that are modulated, beyond the canonical Nrf2 target genes. A transcriptomic analysis of different fumarates has already shown that they can have unique effects on gene expression in central nervous system cells. nih.gov
Proteomics: Advanced mass spectrometry can identify direct protein targets of this compound through covalent modification of cysteine residues and quantify changes in the expression levels of thousands of proteins.
Metabolomics: This approach can map the metabolic reprogramming induced by the compound, providing insights into its effects on central energy pathways like the citric acid cycle.
Computational Modeling: The data generated from these 'omics' platforms can be integrated into computational models of cellular networks. nih.gov These models can simulate the effects of the drug, generate testable hypotheses about its mechanism of action, and identify key nodes in the network that determine the cellular response.
Exploration of this compound as a Chemical Probe for Specific Biological Pathways
A chemical probe is a small molecule used to study and manipulate a specific protein or pathway in a controlled manner. Given its nature as an electrophilic α,β-unsaturated carbonyl compound, this compound is a reactive molecule that covalently modifies nucleophilic residues, particularly the cysteine thiols in proteins. mdpi.com This reactivity can be harnessed to develop it into a chemical probe.
The primary pathway of interest is the Keap1-Nrf2 signaling axis. mdpi.com this compound, like other FAEs, is presumed to react with specific cysteine sensors on Keap1, leading to the stabilization and activation of Nrf2. The long tetradecyl chain could influence its utility as a probe in several ways:
Subcellular Localization: The lipophilic tail may cause the molecule to preferentially partition into cellular membranes or lipid droplets, allowing it to probe Nrf2 signaling in specific subcellular compartments.
Target Specificity: The steric bulk and lipophilicity of the tetradecyl group may alter its reactivity profile towards different proteins compared to smaller esters like DMF, potentially leading to a different or more specific set of protein targets.
Further research could involve synthesizing derivatives of this compound that incorporate reporter tags (e.g., fluorophores or biotin) to facilitate the identification of its binding partners and to visualize its distribution within cells.
Comparative Mechanistic Studies with Other Fumarate Esters and Related α,β-Unsaturated Carbonyl Compounds
To understand the unique biological profile of this compound, it is essential to conduct comparative studies with other related molecules. These comparisons can be made at two levels: within the class of fumarate esters and within the broader class of α,β-unsaturated carbonyl compounds.
Comparison with Other Fumarate Esters: Studies directly comparing FAEs like Dimethyl Fumarate (DMF) and Monoethyl Fumarate (MEF) have revealed significant differences in their biodistribution and pharmacodynamic effects. nih.gov For example, the primary metabolite of DMF, Monomethyl Fumarate (MMF), shows higher brain penetration, whereas MEF is preferentially partitioned into the kidney. nih.gov The highly lipophilic nature of the tetradecyl chain in this compound would be expected to lead to even more distinct properties, potentially enhancing its interaction with cell membranes and altering its protein binding profile.
| Compound | Alkyl Group | Molecular Weight (g/mol) | Predicted LogP* | Potential Biological Implications |
|---|---|---|---|---|
| Monomethyl Fumarate (MMF) | Methyl (-CH₃) | 130.10 | 0.4 | Metabolite of DMF, high water solubility, systemic distribution. |
| Monoethyl Fumarate (MEF) | Ethyl (-C₂H₅) | 144.12 | 0.8 | Component of some psoriasis therapies, distinct tissue partitioning. nih.gov |
| This compound | Tetradecyl (-C₁₄H₂₉) | 312.46 | 6.8 | High lipophilicity, potential for enhanced membrane association and altered biodistribution. |
Predicted LogP values are estimations and serve for comparative purposes.
Comparison with α,β-Unsaturated Carbonyls: Fumarate esters belong to the broad class of α,β-unsaturated carbonyl compounds, which are known electrophiles that react with nucleophiles via Michael addition. wikipedia.orgnih.gov This class includes a wide range of natural and synthetic compounds. Comparative studies can help determine how the specific fumarate scaffold and the nature of the ester group influence reactivity and biological outcomes, such as the potency of Nrf2 activation. mdpi.com The reactivity of α,β-unsaturated carbonyls towards thiols generally decreases in the order of aldehydes > ketones > esters > amides, placing this compound in a moderately reactive category, which can be advantageous for achieving selective biological effects. nih.gov
Advanced Analytical Platform Development for in situ Monitoring of Biological Interactions
A major challenge in understanding the mechanism of reactive molecules like this compound is observing their interactions with biological targets in real-time and within a living cellular environment. The development of advanced analytical platforms is crucial to overcome this hurdle. jddhs.com
Future directions in this area include:
Designer Chemical Probes: The creation of "caged" analogues of this compound that are initially inert but can be activated by a specific trigger, such as UV light. nih.gov This would allow for precise temporal and spatial control over its reactivity, enabling researchers to study the immediate downstream consequences of target engagement.
Advanced Imaging Techniques: The use of high-resolution microscopy in conjunction with fluorescently tagged versions of this compound or specific biosensors that report on downstream events (e.g., Nrf2 nuclear translocation) can provide dynamic, single-cell level information.
Chemoproteomics Platforms: Employing activity-based protein profiling (ABPP) and other chemoproteomic techniques can map the complete "target landscape" of this compound in an unbiased manner, identifying not only primary targets like Keap1 but also potential off-targets.
Theoretical Frameworks for Predicting Biological Activity from Molecular Descriptors
As more analogues of this compound are synthesized and tested, there will be an opportunity to develop theoretical frameworks to predict their biological activity. Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that correlates variations in the chemical structure of compounds with changes in their biological activity. nih.govbio-hpc.eu
A QSAR model for fumarate esters could be built by:
Generating a Dataset: Synthesizing a library of mono- and di-alkyl fumarates with varying chain lengths and structures.
Calculating Molecular Descriptors: For each compound, calculating a range of theoretical descriptors that quantify its physicochemical properties. These can include descriptors for lipophilicity (e.g., LogP), electronic properties (e.g., LUMO energy, partial atomic charges on the α,β-unsaturated system), and steric properties (e.g., molecular volume).
Measuring Biological Activity: Quantifying a key biological endpoint for each compound, such as the concentration required to achieve 50% activation of the Nrf2 pathway (EC50).
Model Building: Using statistical methods to build a mathematical model that links the molecular descriptors to the observed biological activity. mdpi.comjmaterenvironsci.com
Such a model would be invaluable for rationally designing new fumarate esters with optimized activity and for prioritizing which novel compounds to synthesize and test, thereby accelerating the discovery process.
| Fumarate Ester Analogue | Molecular Descriptor 1 (e.g., LogP) | Molecular Descriptor 2 (e.g., LUMO Energy) | Observed Biological Activity (e.g., Nrf2 Activation EC50) |
|---|---|---|---|
| Analogue A (Short Chain) | 1.2 | -0.05 Ha | 15 µM |
| Analogue B (Medium Chain) | 4.5 | -0.06 Ha | 8 µM |
| Analogue C (Long Chain) | 7.0 | -0.06 Ha | 12 µM |
| Analogue D (Branched Chain) | 4.3 | -0.04 Ha | 25 µM |
This table is illustrative of the QSAR concept; values are hypothetical.
Q & A
Basic: How can synthetic conditions for Tetradecyl hydrogen fumarate be optimized for higher yields?
Methodological Answer:
Synthesis optimization can be achieved using Box-Behnken design (BBD) and response surface methodology (RSM) . Key factors include reaction temperature, catalyst dosage (e.g., ionic liquids like HSO3-pmimHSO4), molar ratios of reactants, and reaction time. For example, in analogous fumarate ester synthesis (e.g., mono cyclohexyl fumarate), BBD identified optimal conditions: 110°C, 4 hours, 5% catalyst, and 1:3.5 molar ratio (alcohol:acid), yielding >85% efficiency . Apply similar factorial designs for this compound, adjusting parameters based on steric effects from the longer alkyl chain.
Basic: What analytical techniques are suitable for quantifying this compound in biological matrices?
Methodological Answer:
LC-MS/MS with derivatization is recommended. Due to poor ionization efficiency and instability, use trapping reagents like tiopronin to stabilize thiol-reactive metabolites. For methyl hydrogen fumarate (structurally similar), pre-column derivatization with tiopronin improved detection limits to 0.1 ng/mL in rat blood . Validate methods for this compound by monitoring esterase hydrolysis and conjugation with glutathione, as these are common metabolic pathways for fumarate esters .
Basic: How can the solubility of this compound be predicted for formulation studies?
Methodological Answer:
Use computational tools like Chemaxon’s solubility predictor to estimate logS (intrinsic solubility). For hydrogen fumarate salts, predicted logS values may deviate by ±1.42 units from experimental data. Cross-validate with experimental pH-dependent solubility curves, as seen in quetiapine fumarate studies . Adjust predictions by accounting for the lipophilic tetradecyl chain, which may reduce aqueous solubility compared to shorter-chain analogs.
Basic: What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer:
- Engineering controls : Use fume hoods to minimize inhalation risks.
- Personal protective equipment (PPE) : Wear nitrile gloves and lab coats to prevent skin contact.
- Decontamination : Install emergency showers and eye wash stations, as recommended for similar esters .
- Training : Ensure personnel are trained in handling reactive esters and interpreting safety data sheets (SDS) for hydrolysis byproducts .
Advanced: How does this compound function in polymer synthesis, and what are its copolymerization kinetics?
Methodological Answer:
this compound can act as a monomer in radical copolymerization with vinyl acetate or styrene. For example, ditetradecyl fumarate/vinyl acetate copolymers exhibit controlled hydrophobicity. Kinetic studies for analogous systems (e.g., dihexadecyl maleate) show reactivity ratios (r₁, r₂) dependent on alkyl chain length and solvent polarity. Use NMR and GPC to monitor conversion and molecular weight distribution . Optimize initiator concentrations (e.g., AIBN) and reaction temperatures (60–80°C) to balance polymerization rate and side reactions.
Advanced: What crystallographic techniques elucidate the structural properties of this compound salts?
Methodological Answer:
Single-crystal X-ray diffraction (SCXRD) is ideal. For fumarate salts (e.g., MiPT fumarate), SCXRD revealed hydrogen bonding between the fumarate anion and protonated amine, with lattice water influencing stability . For this compound, prepare single crystals via slow evaporation in polar solvents (e.g., ethanol/water). Analyze asymmetric units to determine protonation states and intermolecular interactions critical for salt stability.
Advanced: How do metabolic pathways of this compound compare to shorter-chain fumarate esters?
Methodological Answer:
Track metabolism using isotope-labeled tracers and LC-HRMS . Shorter-chain esters (e.g., dimethyl fumarate) undergo esterase hydrolysis to monomethyl fumarate and conjugate with glutathione . For this compound, expect slower hydrolysis due to steric hindrance from the tetradecyl chain. Use rat hepatocyte models to quantify hydrolysis rates and identify cytochrome P450 involvement. Compare metabolite profiles to assess chain-length-dependent bioavailability.
Advanced: What computational models predict the environmental fate of this compound?
Methodological Answer:
Apply Quantitative Structure-Activity Relationship (QSAR) models to estimate biodegradation (e.g., BIOWIN) and bioaccumulation (logP ~6.5 predicted for C14 chain). Validate with experimental monitor hydrolysis in buffer solutions (pH 2–9) and soil microcosms. For analogous perfluoroalkyl substances, half-lives in water exceed 100 days, suggesting persistence; adjust models for ester lability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
